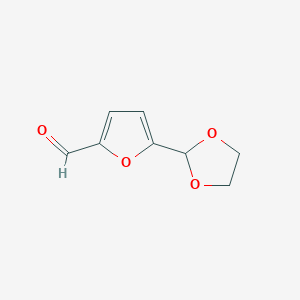

5-(1,3-Dioxolan-2-yl)-2-furaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-5-6-1-2-7(12-6)8-10-3-4-11-8/h1-2,5,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPZCGOSUHCSQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562219 | |

| Record name | 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117953-13-6 | |

| Record name | 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 1,3 Dioxolan 2 Yl 2 Furaldehyde and Its Analogs

Acetalization Strategies for Furfural (B47365) and Related Aldehydes

Acetalization is a key reaction for the protection of the aldehyde group in furfural and its derivatives, such as in the formation of 5-(1,3-dioxolan-2-yl)-2-furaldehyde. researchgate.netwikipedia.orgcardiff.ac.uk This protection is often a necessary step to allow for subsequent chemical modifications at other positions of the furan (B31954) ring without interference from the highly reactive aldehyde functionality. researchgate.net

Homogeneous Catalysis in Dioxolane Formation (e.g., Brønsted and Lewis Acids)

Homogeneous catalysis, utilizing either Brønsted or Lewis acids, is a well-established method for the formation of dioxolanes from aldehydes. nih.govrsc.org

Brønsted Acids: Traditional Brønsted acids like p-toluenesulfonic acid are effective for the acetalization of formylfurancarboxylates with ethylene (B1197577) glycol. researchgate.net These catalysts operate by protonating the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack by the diol.

Lewis Acids: Lewis acids, such as tin(II) chloride (SnCl₂), have demonstrated high efficiency and selectivity in the acetalization of furfural. rsc.org Studies have shown that SnCl₂ can catalyze the reaction of furfural with various alcohols at room temperature, achieving high conversion and selectivity towards the corresponding acetal (B89532). rsc.org The catalytic activity of different Lewis acids often correlates with their strength, with some studies showing a volcano-type relationship where moderately strong Lewis acids exhibit the highest activity. nih.gov For instance, lanthanide chlorides like DyCl₃ have been reported to give complete furfural conversion and high yields of furfuryl alcohol, a related transformation. nih.gov

The choice of a homogeneous catalyst can be tailored to the specific substrate and desired reaction conditions, offering a versatile approach to dioxolane synthesis. mdpi.combeilstein-journals.org

Heterogeneous Catalysis for Sustainable Acetalization (e.g., Heteropoly Acids, Mesoporous Silica (B1680970) Materials)

In the pursuit of more sustainable chemical processes, heterogeneous catalysts have emerged as attractive alternatives to their homogeneous counterparts. These solid catalysts offer advantages such as ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. rsc.orgnih.gov

Heteropoly Acids (HPAs): HPAs are strong Brønsted acids that can be used in bulk or supported on various materials like silica (SiO₂), alumina (B75360) (Al₂O₃), or carbon. conicet.gov.armdpi.com Supported HPAs often exhibit higher surface areas and enhanced catalytic activity. conicet.gov.ar Their strong acidity makes them effective catalysts for acetalization reactions.

Mesoporous Silica Materials: Materials like SBA-15, a type of mesoporous silica, can be functionalized with sulfonic acid groups to create robust solid acid catalysts. cjcatal.comnih.gov These materials possess a high surface area and a well-defined pore structure, which allows for efficient interaction between the reactants and the catalytic sites. nih.govnih.gov Zeolites, another class of porous aluminosilicates, have also been successfully employed for the acetalization of furfural, with materials like H-USY showing high activity and reusability. dtu.dkosti.govresearchgate.net The catalytic performance of these materials is often linked to the concentration and strength of their acid sites. researchgate.net

The development of these solid acid catalysts is a significant step towards greener and more economical production of furan-based acetals. researchgate.net

Chemo- and Regioselectivity in Acetal Formation

When dealing with multifunctional furan derivatives, achieving chemo- and regioselectivity during acetalization is paramount.

Chemoselectivity: In molecules containing multiple reactive functional groups, it is often necessary to selectively protect the aldehyde group while leaving others, such as esters or ketones, untouched. The choice of catalyst and reaction conditions plays a crucial role in achieving this selectivity. For example, milder Lewis acids or specific heterogeneous catalysts can favor the acetalization of the more reactive aldehyde over a ketone. rsc.org

Regioselectivity: In cases where a molecule contains multiple, non-equivalent aldehyde or ketone groups, regioselective protection becomes a challenge. The inherent reactivity differences between the carbonyl groups, steric hindrance, and the nature of the catalyst can all influence which group reacts preferentially. For substituted furfurals, the electronic effects of the substituents on the furan ring can influence the reactivity of the aldehyde group, thereby affecting the ease of acetal formation.

Careful selection of the catalytic system is essential to direct the reaction towards the desired protected isomer, which is a critical consideration in multi-step syntheses. nih.govmdpi.com

Organometallic Approaches to Functionalized Furaldehydes

Organometallic chemistry provides powerful tools for the synthesis of functionalized furaldehydes, enabling the formation of carbon-carbon bonds and the introduction of a wide range of substituents onto the furan ring. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi-type)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. sigmaaldrich.comnih.govyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgyonedalabs.com It has been successfully applied to the synthesis of 5-aryl-2-furaldehydes. nih.govacs.org The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Negishi-type Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which couples with an organic halide or triflate. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is known for its high functional group tolerance and has been employed for the synthesis of 5-substituted furan derivatives. fao.orgyoutube.compearson.com The choice of palladium catalyst and ligands is crucial for the success of these reactions, with various phosphine-based ligands being commonly used. sigmaaldrich.com

Table 1: Comparison of Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Furaldehyde Functionalization

| Feature | Suzuki-Miyaura Coupling | Negishi-type Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organozinc |

| Typical Electrophile | Organic halide or triflate | Organic halide or triflate |

| Catalyst | Palladium complex | Palladium or Nickel complex |

| Key Advantages | Stability of organoboron reagents | High reactivity and functional group tolerance of organozinc reagents |

| Example Application | Synthesis of 5-aryl-2-furaldehydes | Synthesis of 5-substituted furan derivatives |

Direct Synthesis and Utilization of Organozinc Reagents (e.g., 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide)

A key advantage of the Negishi coupling is the ability to directly synthesize the required organozinc reagents. fraunhofer.desigmaaldrich.comwikipedia.org

The compound 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide can be prepared by the direct insertion of activated zinc into the corresponding 2-bromo-5-(1,3-dioxolan-2-yl)furan under mild conditions. fao.org This "Rieke zinc," a highly reactive form of the metal, facilitates the formation of the organozinc reagent, which can often be generated in situ. sigmaaldrich.commdpi.com The use of activating agents like lithium chloride can further promote the formation of these reagents. nih.gov

Once formed, this organozinc reagent readily participates in cross-coupling reactions with various electrophiles, such as aryl halides and acid chlorides, to afford the corresponding 5-substituted furan derivatives in good to excellent yields. fao.org This direct synthesis approach avoids the need for transmetalation from more reactive organometallic precursors like organolithium or Grignard reagents, thus offering better compatibility with sensitive functional groups. sigmaaldrich.com A similar organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-thienylzinc bromide, is also commercially available as a solution. sigmaaldrich.com

Emerging and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is paramount for the industrial viability of furan derivatives. nih.govfrontiersin.org Traditional methods often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. mdpi.com The following sections explore cutting-edge methodologies that address these challenges, paving the way for the sustainable production of this compound and related compounds.

Biocatalytic Transformations of Furanic Precursors

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. The enzymatic transformation of furanic precursors, such as 5-hydroxymethylfurfural (B1680220) (HMF), presents a promising route to various functionalized furans. researchgate.net

Researchers have successfully employed whole-cell biocatalysts and isolated enzymes for the selective oxidation and reduction of HMF. researchgate.netmdpi.com For instance, the use of Pseudomonas putida cells has demonstrated the capacity to produce 2,5-furandicarboxylic acid (FDCA) from HMF with high yields. mdpi.com While direct biocatalytic synthesis of this compound is still an area of active research, the principles established in the biotransformation of related furanics are highly applicable. The protection of the aldehyde group in a precursor like 5-formyl-2-furancarboxylic acid (FFCA) via biocatalytic acetalization could be a viable strategy.

A key challenge in biocatalysis is the potential toxicity of substrates like HMF to the microorganisms. mdpi.com A substrate feeding approach has been shown to overcome this limitation, allowing for higher product yields. mdpi.com In one study, this method resulted in a 96.80 ± 4.05% yield for the biotransformation of HMF over 60 hours. mdpi.com

Table 1: Examples of Biocatalytic Transformations of Furanic Compounds

| Precursor | Biocatalyst | Product | Yield (%) | Reference |

| 5-Hydroxymethylfurfural (HMF) | Fusarium striatum | 2,5-di(hydroxymethyl)furan (DHMF) | 95 | mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Galactose Oxidase variant M3–5 & Whole Cells | 2,5-Furandicarboxylic acid (FDCA) | >90 | mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Pseudomonas putida S12 | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | >99 | researchgate.net |

Solvent-Free and Atom-Economical Methodologies

The principles of green chemistry emphasize the reduction or elimination of solvents and the maximization of atom economy. The synthesis of this compound is traditionally achieved through the acetalization of 2-furaldehyde with ethylene glycol. Developing this reaction under solvent-free conditions is a key objective.

Recent research has focused on the use of solid acid catalysts, such as zeolites and ion-exchange resins, which can facilitate the reaction without the need for a bulk solvent and can be easily recovered and reused. nih.govfrontiersin.org These methods not only reduce waste but also simplify the purification process.

Atom economy is also a critical consideration. The reaction of formylfurancarboxylates with excess ethylene glycol in the presence of p-toluenesulfonic acid is a known method to produce (1,3-dioxolan-2-yl)furancarboxylates. researchgate.net While effective, this method can be improved by optimizing the stoichiometry of the reactants and the efficiency of the catalyst to minimize byproducts. The use of multiphasic reaction systems, which can improve selectivity and ease of product separation, is another promising avenue for enhancing the sustainability of these processes. nih.govfrontiersin.org

Table 2: Comparison of Synthetic Methodologies for Furan Derivatives

| Methodology | Catalyst | Solvent | Key Advantages | Reference |

| Acetalization | p-Toluenesulfonic acid | Toluene (B28343) | High purity (>98%) | |

| Dehydration | Aluminum chloride | 1,4-Dioxane or Acetone | High sugar conversion (100%) | nrel.gov |

| Aerobic Oxidation | H₅PV₂Mo₁₀O₄₀ / Cu(CF₃SO₃)₂ | N/A | Homogeneous catalysis | nih.gov |

Photochemical and Radical-Mediated Functionalizations

Photochemical and radical-mediated reactions offer unique pathways for the functionalization of furan rings under mild conditions. These methods can be highly selective and provide access to novel furan derivatives that are difficult to synthesize using traditional ionic pathways.

Recent advancements in photoredox catalysis have enabled the generation of radical species under visible light irradiation. nih.gov This strategy has been applied to the functionalization of various organic molecules. For furan derivatives, this could involve the direct C-H functionalization of the furan ring or the transformation of existing functional groups.

For example, a novel reaction of diazo compounds utilizing a radical-mediated addition strategy has been developed for the difunctionalization of alkenes. nih.gov While not yet applied directly to this compound, this methodology highlights the potential of radical chemistry to create complex molecules from simpler precursors with high functional group tolerance. nih.gov The development of photochemical methods for the direct and selective functionalization of the furan core in compounds like this compound would represent a significant step forward in the synthesis of advanced analogs.

Comprehensive Chemical Reactivity and Transformative Chemistry of 5 1,3 Dioxolan 2 Yl 2 Furaldehyde

Protection and Deprotection Chemistry of the Aldehyde Moiety

The 1,3-dioxolane (B20135) ring serves as a crucial protecting group for the aldehyde functionality in 5-(1,3-Dioxolan-2-yl)-2-furaldehyde, allowing for selective reactions at other sites of the molecule.

Stability of the 1,3-Dioxolane Ring Under Diverse Reaction Conditions

The stability of the 1,3-dioxolane ring in this compound is a critical aspect of its utility in multi-step syntheses. This acetal (B89532) protecting group exhibits considerable stability under a variety of reaction conditions, though it is sensitive to acidic environments.

The formation of this compound is achieved through the acetalization of furfural (B47365) with ethylene (B1197577) glycol, a reaction that underscores the stability of the resulting dioxolane ring under the catalytic conditions used for its synthesis. A patented method for this process involves reacting a 1:1 molar ratio of 2-furaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) or a Lewis acid like vanadium oxide. The reaction is typically carried out at reflux in toluene (B28343) (110–120°C) for 4–6 hours, with continuous removal of water using a Dean-Stark apparatus.

Research has shown that the 1,3-dioxolane ring is stable under certain reductive conditions. For instance, the reduction of related (1,3-dioxolan-2-yl)furancarboxylates with lithium aluminum hydride proceeds with the preservation of the dioxolane ring researchgate.net. This stability allows for transformations of other functional groups on the furan (B31954) ring while the aldehyde remains protected.

The dioxolane moiety imparts a degree of rigidity and hydrophobicity to the molecule, which can influence its molecular recognition properties in various applications. While generally stable, the 1,3-dioxolane ring's primary liability is its susceptibility to hydrolysis under acidic conditions, a characteristic that is exploited for its removal.

Table 1: Stability of the 1,3-Dioxolane Ring in this compound and Related Compounds Under Various Conditions

| Condition | Reagents/Catalyst | Stability of Dioxolane Ring | Reference |

| Acetal Synthesis | Ethylene glycol, p-Toluenesulfonic acid (PTSA) or Vanadium oxide in toluene | Stable | |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Stable | researchgate.net |

| Acidic Hydrolysis | Acidic conditions | Prone to cleavage |

Selective Regeneration of the Furaldehyde Functionality

The selective removal of the 1,3-dioxolane protecting group to regenerate the parent furaldehyde is a key step in the synthetic application of this compound. This deprotection is typically achieved through acid-catalyzed hydrolysis .

The mechanism of this deprotection involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of ethylene glycol regenerates the free aldehyde. The efficiency of this process is dependent on the acid catalyst used, the reaction temperature, and the solvent system.

While specific conditions for the deprotection of this compound are not extensively detailed in the provided search results, the general principle of acid-catalyzed hydrolysis of dioxolanes is a well-established and reliable method in organic synthesis. The choice of acid can range from mineral acids like hydrochloric acid or sulfuric acid to Lewis acids. The reaction conditions are generally mild to avoid degradation of the furan ring or other sensitive functionalities within the molecule.

Electrophilic and Nucleophilic Reactions of the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents at the C-2 and C-5 positions significantly influence the regioselectivity and reactivity of these reactions.

Functionalization at C-5 Position: Strategies for Electron-Rich Furans

The furan ring is known to undergo electrophilic substitution primarily at the 2 and 5-positions due to the greater stabilization of the intermediate carbocation quora.com. In the case of this compound, both of these positions are already substituted. Therefore, "functionalization at the C-5 position" in this context refers to the chemical transformation of the existing 1,3-dioxolane moiety.

The 1,3-dioxolane group itself is generally unreactive towards electrophiles under neutral or basic conditions. However, its sensitivity to acid allows for its conversion back to the aldehyde, which can then undergo further reactions. Strategies for modifying the C-5 position would therefore typically involve deprotection followed by reactions of the resulting aldehyde.

Alternatively, functionalization at the less reactive C-3 and C-4 positions of the furan ring could be considered, although this would require more forcing conditions and may lead to mixtures of products. The electron-donating nature of the oxygen atom in the furan ring activates all positions towards electrophilic attack, but the directing effects of the existing substituents would need to be carefully considered.

Oxidative and Reductive Transformations of the Furan Core

The furan core of this compound can undergo both oxidative and reductive transformations, leading to a variety of functionalized products.

Oxidative Transformations: The furan ring is susceptible to oxidation, which can lead to ring-opening or the formation of other heterocyclic systems. Oxidative dearomatization of furan derivatives can be achieved using various oxidizing agents mdpi.com. For example, treatment of furan derivatives with reagents like m-chloroperbenzoic acid (m-CPBA) can lead to the formation of enediones mdpi.com. The specific outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions. In some cases, the furan ring can be oxidized to the corresponding carboxylic acid or other oxidized derivatives .

Reductive Transformations: The furan ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the furan ring, yielding tetrahydrofuran (B95107) derivatives. The choice of catalyst and reaction conditions is crucial to control the extent of reduction and to avoid the reduction of other functional groups. For instance, the reduction of the aldehyde group to an alcohol can be achieved selectively without affecting the furan ring under specific conditions researchgate.net.

Cycloaddition Reactions and Stereochemical Considerations

The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction mdpi.comnih.gov. This provides a powerful tool for the construction of complex polycyclic structures.

Furfural itself is generally a poor diene in Diels-Alder reactions due to the electron-withdrawing nature of the aldehyde group mdpi.com. However, the conversion of the aldehyde to the 1,3-dioxolane acetal reduces its electron-withdrawing effect, thereby increasing the reactivity of the furan ring as a diene mdpi.com. These reactions are a prime example of "green" chemistry, often characterized by 100% atom economy nih.gov.

The Diels-Alder reaction of furan derivatives is often reversible, and the thermodynamic stability of the adducts can be low due to the loss of aromaticity of the furan ring and the strain in the resulting 7-oxanorbornene product nih.gov. However, in some cases, subsequent irreversible reactions of the adduct can drive the equilibrium towards the product side.

Stereochemical Considerations: The Diels-Alder reaction is highly stereospecific. The stereochemistry of the dienophile is retained in the product libretexts.org. Furthermore, the reaction typically proceeds with endo selectivity, as predicted by the Alder endo rule, although the exo product can also be formed libretexts.org. The facial selectivity of the cycloaddition is influenced by the substituents on the furan ring. In the case of 2-substituted furans, the dienophile can approach from the same side (syn) or the opposite side (anti) of the substituent, leading to different diastereomers.

Recent studies have shown that even electron-poor 2-formylfurans can participate in Diels-Alder reactions, particularly when conducted in an aqueous medium tudelft.nlrsc.org. The hydration of the carbonyl group in the adduct in water provides an additional thermodynamic driving force for the reaction tudelft.nlrsc.org.

Beyond the [4+2] Diels-Alder reaction, furan derivatives can also participate in other types of cycloadditions, such as [3+2] dipolar cycloadditions with nitrile oxides, providing access to isoxazole-functionalized furans researchgate.net.

Table 2: Cycloaddition Reactions of Furan Derivatives

| Reaction Type | Diene | Dienophile/Dipole | Product Type | Key Features | Reference |

| [4+2] Diels-Alder | 2-(Furan-2-yl)-1,3-dioxolane | Acrylonitrile | Aromatic products after deprotonation | Acetal group facilitates reaction | mdpi.com |

| [4+2] Diels-Alder | Furfural | Maleimides | 7-oxanorbornene adducts (as gem-diols) | Reaction driven by adduct hydration in water | tudelft.nlrsc.org |

| [4+2] Diels-Alder | Furfuryl alcohol | Itaconic anhydride (B1165640) | Single DA adduct | Overcomes unfavorable thermodynamics | nih.gov |

| [3+2] Dipolar Cycloaddition | 5-Hydroxymethyl-furan-2-nitrileoxide | Alkenes | 3-(2-Furanyl)-4,5-dihydo-isoxazole | Access to isoxazole-functionalized furans | researchgate.net |

Diels-Alder Cycloadditions: Regio- and Diastereoselectivity Studies with 2-(furan-2-yl)-1,3-dioxolane

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings with a high degree of stereochemical control. nih.govorganic-chemistry.org The furan ring in 2-(furan-2-yl)-1,3-dioxolane can act as the 4π-electron diene component, reacting with various 2π-electron dienophiles. mdpi.comnih.gov These reactions are prized for their 100% atom economy, a key principle of green chemistry. nih.gov

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene, such as a 2-substituted furan, and an unsymmetrical dienophile is a critical consideration. masterorganicchemistry.comchemistrysteps.com Two primary regioisomers, often referred to as "ortho" (1,2-adduct) and "meta" (1,3-adduct), can be formed. mdpi.commasterorganicchemistry.com For 2-substituted furans, the reaction generally favors the formation of ortho and/or para (1,4) adducts, with meta products being minor. masterorganicchemistry.com In the case of 2-(furan-2-yl)-1,3-dioxolane, the dioxolane group at the C2 position directs the regiochemical outcome. The interaction between the highest occupied molecular orbital (HOMO) of the furan diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile dictates the preferred orientation. mdpi.comorganic-chemistry.org

Diastereoselectivity, specifically the preference for endo or exo adducts, is another key feature of the Diels-Alder reaction. organic-chemistry.org The endo product, favored under kinetic control, is often the major product due to stabilizing secondary orbital interactions between the substituent on the dienophile and the developing π-system of the diene. organic-chemistry.orgrsc.org However, the Diels-Alder reaction with furans is often reversible, and under thermodynamic control, the more stable exo adduct may be favored. rsc.org The ratio of endo to exo adducts can be influenced by reaction parameters such as temperature and the nature of the substituents on both the diene and dienophile. rsc.org

Table 1: Regio- and Diastereoselectivity in Diels-Alder Reactions of 2-(furan-2-yl)-1,3-dioxolane This table illustrates the typical outcomes of Diels-Alder reactions with 2-substituted furans. The specific ratios for 2-(furan-2-yl)-1,3-dioxolane depend on the dienophile and reaction conditions.

| Dienophile | Major Regioisomer(s) | Favored Diastereomer (Kinetic Control) | Notes |

|---|---|---|---|

| Acrylonitrile | Ortho, Meta mdpi.com | Endo | The acetal protection allows the reaction to proceed, which is difficult with unprotected furfural. mdpi.com |

| Maleic Anhydride | Ortho/Para (1,4) masterorganicchemistry.com | Endo libretexts.org | Maleic anhydride is a highly reactive dienophile due to its electron-withdrawing groups. libretexts.org |

| Methyl Acrylate | Ortho/Para (1,4) masterorganicchemistry.com | Endo | The ester group activates the dienophile for cycloaddition. |

Synthesis of Fused Heterocyclic Systems

This compound serves as a valuable starting material for the synthesis of more complex fused heterocyclic systems. The initial Diels-Alder cycloaddition provides a 7-oxabicyclo[2.2.1]heptene core structure, which can be further elaborated. Subsequent chemical transformations of this adduct, such as ring-opening, reduction, or oxidation, can lead to a variety of substituted cyclohexanes and other complex scaffolds.

Another strategy involves reactions that directly engage the furan ring to build an adjacent ring system. For instance, furo[2,3-d]pyridazin-4(5H)-one derivatives have been synthesized from furan precursors by first converting a methyl group to an aldehyde, followed by condensation with hydrazine (B178648) derivatives. researchgate.net A similar strategy could be envisioned starting from this compound, where the protected aldehyde could be unmasked at a later stage to participate in cyclization.

Furthermore, the synthesis of dihydro naphtho[2,3-b]furanone derivatives has been achieved through a base-promoted annulation between a furan sulfoxide (B87167) and 2-cyclohexenone. researchgate.net This highlights the potential for building fused systems by reacting functionalized furans with suitable partners. The reaction of furoin, derived from furfural, with 1,2-dihaloalkanes can produce 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine, demonstrating the formation of a new heterocyclic ring fused to two furan moieties. researchgate.net These examples showcase the general methodologies that can be adapted for the elaboration of this compound into diverse fused heterocyclic structures.

Catalytic Transformations and Reaction Mechanism Investigations

Catalysis is central to the synthesis and transformation of furanic compounds, enabling efficient and selective reactions that are often difficult to achieve through stoichiometric methods.

Role of Catalysts in Selective Bond Formation

Catalysts play a pivotal role in various transformations involving this compound, from its synthesis to its subsequent reactions.

Acetalization: The formation of the dioxolane ring itself is an acid-catalyzed reaction between furfural and ethylene glycol. Heterogeneous solid acid catalysts, such as Keggin-type heteropoly acids (e.g., phosphotungstic acid), are highly effective, promoting high yields under relatively mild conditions and offering the advantage of being easily separable and reusable. asianpubs.org Other solid acid catalysts like sulfonated ion-exchange resins (Amberlyst) and functionalized silicas are also employed for similar transformations in furan chemistry. csic.es

Diels-Alder Reactions: While many Diels-Alder reactions proceed thermally, they can be significantly accelerated by Lewis acid catalysts. libretexts.org The Lewis acid coordinates to the electron-withdrawing group on the dienophile, lowering the energy of its LUMO and enhancing the rate of reaction. organic-chemistry.orglibretexts.org This can also improve the regio- and diastereoselectivity of the cycloaddition.

Oxidation/Reduction: Selective oxidation or reduction of furan derivatives is often achieved using specific catalytic systems. For example, the selective oxidation of the related 5-hydroxymethyl-2-furaldehyde (HMF) to furan-2,5-dicarboxaldehyde (FDA) can be performed using heterogeneous catalysts based on vanadyl phosphate. researchgate.net Electrocatalytic methods have also been developed for the transformation of furfural into other valuable compounds, using metal chalcogenides as catalysts. rsc.org These catalytic systems are designed to selectively target one functional group while preserving others.

C-C Bond Formation: Catalysts are also crucial for cross-coupling reactions to build more complex molecular architectures. Fluorous synthesis techniques, for example, utilize catalysts with fluorous ligands to facilitate reactions and simplify purification. nih.gov

Table 2: Catalysts in Transformations Involving Furan Derivatives

| Reaction Type | Catalyst Example | Role of Catalyst | Reference |

|---|---|---|---|

| Acetalization | Phosphotungstic Acid | Solid acid catalyst for the formation of 2-(furan-2-yl)-1,3-dioxolane from furfural. | asianpubs.org |

| Diels-Alder | Lewis Acids (e.g., TiCl₄) | Activates the dienophile, accelerating the reaction and enhancing selectivity. | libretexts.org |

| Oxidation | Vanadyl Phosphate (VOPO₄) | Heterogeneous catalyst for the selective oxidation of an alcohol group in the presence of an aldehyde. | researchgate.net |

| Electrocatalysis | Copper Sulfide (CuS) | Electrocatalyst for the oxidative transformation of furfural. | rsc.org |

| Cyclization | Copper(I) Chloride (CuCl) | Promotes atom transfer radical reactions for the synthesis of lactones. | nih.gov |

Mechanistic Insights into Complex Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcomes of the chemical transformations of this compound.

The mechanism of the Diels-Alder reaction is a concerted, pericyclic process involving a cyclic transition state. organic-chemistry.org The selectivity is governed by the electronic and steric interactions between the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). mdpi.comorganic-chemistry.org The acetal group in 2-(furan-2-yl)-1,3-dioxolane, being less electron-withdrawing than an aldehyde, raises the HOMO energy of the furan diene, facilitating the reaction with electron-poor dienophiles. mdpi.com The reversibility of the furan Diels-Alder reaction is a key mechanistic feature, with the interplay between kinetic and thermodynamic control dictating the final product distribution. nih.gov

For more complex transformations, such as the electrocatalytic oxidation of furfural to 5-hydroxy-2(5H)-furanone, the mechanism involves multiple steps. rsc.org Investigations have shown that the pathway includes C-C bond cleavage, subsequent ring-opening and oxidation, followed by an intramolecular isomerization to yield the final product. rsc.org Similarly, the catalytic conversion of sugars to furans like furfural proceeds through a mechanism involving dehydration and cyclization steps, often catalyzed by acids. csic.es Understanding these intricate pathways allows for the optimization of reaction conditions to favor the desired product and minimize the formation of byproducts.

Advanced Spectroscopic Characterization and Structural Analysis of 5 1,3 Dioxolan 2 Yl 2 Furaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 5-(1,3-dioxolan-2-yl)-2-furaldehyde, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the furan (B31954) ring, the aldehyde group, and the dioxolane ring. The protons on the furan ring typically appear as doublets, while the aldehyde proton resonates as a singlet at a lower field.

A key feature of the dioxolane ring in such molecules is the potential for isochronicity or anisochronicity of its methylene (B1212753) protons. Isochronous protons are chemically and magnetically equivalent, giving rise to a single signal, whereas anisochronous protons are non-equivalent and produce separate signals, often as a complex multiplet. This phenomenon is influenced by the molecular symmetry and the presence of chiral centers. In the case of this compound, the four protons of the dioxolane ring's ethylene (B1197577) group often appear as a multiplet, indicating some degree of anisochronicity. The exact nature of this spin system can be further investigated by varying temperature and solvent, which can affect the rate of conformational changes in the dioxolane ring.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~9.85 | Singlet |

| Furan H-3 | ~6.75 | Doublet |

| Dioxolane CH | ~5.40 | Singlet |

| Dioxolane OCH₂ | ~4.20–4.05 | Multiplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, multidimensional NMR techniques are employed. ox.ac.uk Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish proton-proton couplings, helping to identify adjacent protons, such as those on the furan ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the connection between the furan ring, the aldehyde group, and the dioxolane moiety.

Mass Spectrometry Techniques (e.g., GC-MS for Reaction Monitoring and Product Identification)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile compounds. nih.gov In the context of this compound, GC-MS is instrumental for:

Purity Assessment: Determining the purity of the synthesized compound and identifying any residual starting materials or by-products.

Reaction Monitoring: Tracking the progress of the synthesis of this compound or its subsequent reactions by analyzing aliquots from the reaction mixture over time. rjptonline.org

Product Identification: Identifying the products of reactions involving this compound by analyzing their mass spectra. The fragmentation pattern in the mass spectrum provides a molecular fingerprint that aids in structural elucidation. mdpi.com The molecular ion peak confirms the molecular weight of the compound. botanyjournals.com

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Progress

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. A strong peak around 1720 cm⁻¹ is indicative of the C=O stretching of the aldehyde group. Another significant absorption is observed around 1080 cm⁻¹, corresponding to the C-O-C stretching of the acetal (B89532) in the dioxolane ring. The presence and intensity of these bands can be used to monitor the progress of reactions, for instance, the protection of an aldehyde to form the dioxolane.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aldehyde C=O Stretch | ~1720 |

| Acetal C-O-C Stretch | ~1080 |

Note: Wavenumbers are approximate.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the conjugated π-electron system in the molecule. The furan ring and the aldehyde group constitute a conjugated system that absorbs UV light at a specific wavelength. Changes in the position and intensity of the absorption maximum can indicate modifications to this conjugated system during chemical reactions.

X-ray Crystallography and Solid-State Structural Investigations

While NMR, MS, and IR/UV-Vis spectroscopy provide valuable information about the structure and connectivity of a molecule in solution or the gas phase, X-ray crystallography offers a definitive determination of the three-dimensional arrangement of atoms in the solid state. researchgate.net

Intermolecular Interactions and Hirshfeld Surface Analysis

The investigation of intermolecular interactions is crucial for understanding the packing of molecules in a crystalline solid, which in turn influences the material's physical properties. Hirshfeld surface analysis has emerged as a powerful tool for the semi-quantitative and visual exploration of these interactions within a crystal lattice. rsc.org This method allows for the partitioning of crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

While specific crystallographic and Hirshfeld surface analysis data for this compound is not extensively detailed in the cited literature, a comprehensive understanding can be derived from studies on structurally related furan derivatives. The analysis of these analogous compounds provides a robust framework for predicting the nature and hierarchy of intermolecular forces governing the crystal structure of the title compound.

For instance, the analysis of a complex benzodiazepine (B76468) derivative incorporating a furan ring highlighted the primary role of H···H, O···H, and C···H contacts. nih.goviucr.org Similarly, a study on a triazolequinoxalin derivative also showed that H···H contacts accounted for the majority of the total Hirshfeld surface area. nih.gov The red spots on the dnorm surface map indicate close contacts, often corresponding to hydrogen bonds, which are shorter than the sum of the van der Waals radii. nih.gov In many furan-containing structures, C–H···O hydrogen bonds are identified as significant directional forces that contribute to the stability of the crystal packing. nih.gov

The relative contributions of different intermolecular contacts for two distinct furan derivatives from the literature are presented below, illustrating the common patterns observed.

Table 1: Percentage Contributions of Intermolecular Contacts for Furan Derivative A (Data sourced from a study on 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine) nih.goviucr.org

| Interaction Type | Contribution (%) |

| H···H | 46.8 |

| O···H / H···O | 23.5 |

| C···H / H···C | 15.8 |

| Other | 13.9 |

Table 2: Percentage Contributions of Intermolecular Contacts for Furan Derivative B (Data sourced from a study on bis{(Z)-N′-[(E)-(furan-2-yl)methylidene]carbamohydrazonothioato}nickel(II) methanol (B129727) disolvate) researchgate.net

| Interaction Type | Contribution (%) |

| H···H | 37.7 |

| C···H / H···C | 14.6 |

| O···H / H···O | 11.5 |

| S···H / H···S | 10.6 |

| Other | 25.6 |

Based on the structure of This compound , which contains a furan ring, an aldehyde group, and a dioxolane ring, it is possible to extrapolate the expected intermolecular interactions. The molecule is rich in hydrogen, oxygen, and carbon atoms. Therefore, it is anticipated that H···H contacts would constitute the largest portion of the Hirshfeld surface, consistent with the findings for other organic molecules. nih.govnih.gov

Furthermore, the presence of five oxygen atoms (one in the furan ring, one in the aldehyde group, and two in the dioxolane ring) and multiple C-H bonds suggests that O···H/H···O and C···H/H···C contacts will be highly significant. Specifically, the aldehyde oxygen and the dioxolane oxygens are likely to act as hydrogen bond acceptors, forming C–H···O interactions with hydrogens from neighboring molecules. These directional interactions, along with π-π stacking interactions involving the furan rings, would play a crucial role in the three-dimensional supramolecular architecture. nih.govnih.gov The analysis of 2D fingerprint plots derived from the Hirshfeld surface would provide a visual and quantitative breakdown of these contributing contacts. nih.gov

Computational Chemistry and Theoretical Studies on 5 1,3 Dioxolan 2 Yl 2 Furaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic properties. For 5-(1,3-Dioxolan-2-yl)-2-furaldehyde, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), are employed to find the molecule's lowest energy conformation.

The geometry optimization reveals a largely planar structure for the furan (B31954) ring and the aldehyde group, a common feature in conjugated systems. The dioxolane ring adopts a twisted conformation to minimize steric strain. Key structural parameters, including bond lengths and angles, can be precisely calculated. These theoretical values are generally in good agreement with experimental data obtained from techniques like X-ray crystallography for similar molecules. nih.govnih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (aldehyde) | 1.21 Å |

| C-C (aldehyde-furan) | 1.47 Å | |

| C-O (furan ring) | 1.36 Å | |

| C=C (furan ring) | 1.37 Å | |

| C-C (furan-dioxolane) | 1.45 Å | |

| Bond Angle | O=C-H (aldehyde) | 124.5° |

| C-C-O (furan ring) | 109.5° | |

| C-O-C (dioxolane ring) | 106.0° |

Note: The data in this table is illustrative and based on typical values for furan derivatives.

These calculations provide a foundational understanding of the molecule's three-dimensional structure, which is crucial for interpreting its chemical behavior and interactions.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgfiveable.me It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.meyoutube.com The energies and spatial distributions of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is primarily located over the electron-rich furan ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is largely centered on the aldehyde group and the conjugated system, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

The introduction of the electron-donating 1,3-dioxolane (B20135) group is expected to raise the energy of the HOMO compared to unsubstituted furaldehyde, potentially making the molecule more reactive towards electrophiles.

Table 2: Calculated Frontier Molecular Orbital Energies and Properties for this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and based on typical values for substituted furan derivatives.

This analysis is invaluable for predicting the regioselectivity and stereoselectivity of various chemical reactions involving this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map out the potential energy surfaces of chemical reactions, identifying the most likely pathways from reactants to products. uh.edu This involves locating and characterizing transition states, which are the energy maxima along the reaction coordinate. For this compound, this approach can elucidate the mechanisms of various important transformations.

Another example is the investigation of thermal decomposition pathways. acs.org By modeling different possible fragmentation routes, a theoretical understanding of the molecule's stability and the likely products of its degradation can be achieved. These studies are critical for applications in biomass conversion and materials science. uh.edumdpi.com

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Aldehyde Hydrogen Abstraction | TS1 | 18.5 |

| Surface Adsorption | TS2 | 5.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assignments. nih.gov For this compound, theoretical calculations of NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions are particularly valuable.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when referenced against a standard like tetramethylsilane (TMS), typically show excellent correlation with experimental spectra, aiding in the assignment of complex spectra. nih.gov

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. mdpi.com A characteristic calculated frequency would be the strong C=O stretching vibration of the aldehyde group, typically predicted in the range of 1680-1700 cm⁻¹. Comparing the calculated spectrum with the experimental one can help to confirm the presence of specific functional groups and to understand the molecule's vibrational modes. mdpi.comresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. For conjugated systems like this furaldehyde derivative, the main absorption is typically due to a π → π* transition.

Table 4: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (DFT) | Hypothetical Experimental Value |

| ¹H NMR Chemical Shift (Aldehyde H) | 9.6 ppm | 9.5 ppm |

| ¹³C NMR Chemical Shift (Aldehyde C) | 178.0 ppm | 177.5 ppm |

| IR Frequency (C=O stretch) | 1690 cm⁻¹ | 1685 cm⁻¹ |

| UV-Vis λmax | 280 nm | 278 nm |

Note: The data in this table is illustrative and based on typical values for furaldehyde derivatives.

The close agreement often found between predicted and experimental spectroscopic data underscores the accuracy and utility of modern computational methods in chemical research. nih.gov

Future Perspectives and Challenges in Research on 5 1,3 Dioxolan 2 Yl 2 Furaldehyde

Development of Novel and Highly Selective Synthetic Methodologies

The current synthesis of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde primarily involves the acetalization of 2-furaldehyde with ethylene (B1197577) glycol. A patented industrial-scale method utilizes catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids such as vanadium oxide, with the reaction carried out in toluene (B28343) at elevated temperatures. While effective, this process presents opportunities for improvement in terms of environmental impact and efficiency.

Future research should focus on developing greener and more sustainable synthetic routes. This could involve the use of solid acid catalysts, such as heteropoly acids, which have shown promise in the synthesis of related furan (B31954) derivatives from biomass. researchgate.net These catalysts are often more recyclable and can lead to higher yields and selectivity under milder reaction conditions. researchgate.netresearchgate.net Exploring alternative, non-toxic solvents or even solvent-free reaction conditions would further enhance the green credentials of the synthesis. researchgate.net The development of methodologies that allow for the direct, selective conversion of biomass-derived pentoses to this compound in a one-pot process would represent a significant breakthrough, bypassing the need to first isolate furfural (B47365).

Exploration of Undiscovered Reactivity Pathways and Derivatization Strategies

The reactivity of this compound is largely dictated by its furan ring and aldehyde functional group. The aldehyde can undergo reduction to an alcohol or oxidation to a carboxylic acid. The furan ring can participate in various reactions, including electrophilic substitution and Diels-Alder cycloadditions. mdpi.com The dioxolane group acts as a protecting group for a second aldehyde functionality, which can be deprotected under acidic conditions.

A significant area for future exploration lies in uncovering novel reactivity pathways. For instance, the selective functionalization of the furan ring at positions other than the aldehyde group could lead to a diverse range of new derivatives with unique properties. Investigating the reactivity of the dioxolane ring itself, beyond simple deprotection, could also open up new avenues for derivatization.

Furthermore, the strategic derivatization of this compound can lead to the synthesis of valuable molecules. For example, its use as a building block in the synthesis of complex organic molecules for pharmaceutical applications is an area of active interest. chemimpex.com The development of new derivatization strategies will be crucial for accessing a wider range of molecular architectures with potential biological activity.

Integration into Advanced Functional Material Systems

The furan moiety in this compound makes it a promising candidate for the development of advanced functional materials. chemimpex.com Furan-based polymers are known for their potential in creating bio-based and sustainable materials with applications in coatings, adhesives, and specialty polymers. chemimpex.com The presence of the dioxolane and aldehyde groups provides handles for cross-linking and further modification, allowing for the tuning of material properties such as thermal stability and mechanical strength. chemimpex.com

Future research should focus on the systematic integration of this compound into various polymer architectures. This includes its use as a monomer in polymerization reactions to create novel bio-based polymers. Additionally, its incorporation into existing polymer systems as an additive or cross-linking agent could enhance their performance and sustainability. The development of functional materials with specific properties, such as self-healing capabilities or stimuli-responsiveness, based on this compound is a particularly exciting prospect.

Computational-Experimental Synergy for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling and experimental studies will be instrumental in advancing our understanding of this compound. mdpi.com Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of the molecule. mdpi.com This understanding can guide the design of new synthetic routes and the prediction of the properties of novel derivatives.

For instance, computational studies can help to elucidate the regioselectivity and stereoselectivity of reactions involving the furan ring, such as Diels-Alder cycloadditions. mdpi.com This knowledge is crucial for controlling the outcome of chemical transformations and for the rational design of new materials. By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this versatile compound.

Scalability and Industrial Viability of Production and Application Processes

For this compound to have a significant real-world impact, its production and application processes must be scalable and economically viable. The current industrial synthesis, while established, could be optimized for cost-effectiveness and reduced environmental footprint. This includes improving catalyst efficiency and recyclability, as well as minimizing waste generation.

Furthermore, the scalability of the processes that utilize this compound in the production of materials and other valuable products needs to be addressed. This involves developing robust and efficient manufacturing processes that can be implemented on an industrial scale. A thorough techno-economic analysis of the entire value chain, from biomass to final product, will be essential to identify and overcome potential bottlenecks to industrial adoption.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-(1,3-Dioxolan-2-yl)-2-furaldehyde, and how can experimental conditions be optimized to maximize yield?

- Methodology : The primary route involves the acid-catalyzed acetalization of 5-hydroxymethylfurfural (HMF) with ethylene glycol. Key parameters include:

-

Catalyst : Concentrated sulfuric acid or Lewis acids to promote acetal formation.

-

Solvent : Aprotic solvents (e.g., dichloromethane) to suppress etherification side reactions.

-

Temperature : Moderate heating (60–80°C) balances reaction rate and selectivity.

-

Molar Ratios : A slight excess of ethylene glycol (1:1.2 HMF:glycol) minimizes byproducts.

- Optimization Insight : Competitive etherification (e.g., forming 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde) can be mitigated by solvent polarity and catalyst choice .

Table 1: Critical Parameters for Synthesis Optimization

Parameter Optimal Condition Impact on Selectivity Catalyst H₂SO₄ or Lewis acids Enhances acetalization Solvent Aprotic (e.g., DCM) Reduces etherification Reaction Time 6–12 hours Ensures completion Workup Water trituration Removes polar byproducts

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify acetal protons (δ 5.8–6.0 ppm) and furan ring signals (δ 7.2–7.5 ppm). Compare with computational predictions for validation.

- FTIR : Look for C=O stretch (~1700 cm⁻¹) and acetal C-O vibrations (~1080 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 184.1 (C₈H₈O₄) .

Advanced Research Questions

Q. How can competing etherification pathways be suppressed during the synthesis of this compound?

- Methodology :

- Solvent Engineering : Use non-polar solvents (e.g., toluene) to limit nucleophilic attack by ethylene glycol’s hydroxyl group.

- Catalyst Tuning : Employ zeolites or acidic resins with controlled pore size to sterically hinder ether formation.

- Kinetic Control : Shorter reaction times and lower temperatures (40–60°C) favor acetalization over slower etherification .

Q. What computational approaches elucidate the electronic structure and reactivity of this compound?

- Methodology :

- DFT Calculations : Predict electron density distribution to identify nucleophilic (acetal oxygen) and electrophilic (furan α-carbon) sites.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O) in crystallographic studies to guide material design.

- Reactivity Simulations : Model acid-catalyzed ring-opening pathways for applications in biomass-derived polymers .

Q. What role does solvent polarity play in the stability and degradation pathways of this compound?

- Methodology :

- Accelerated Stability Testing : Expose the compound to polar (water) and non-polar (hexane) solvents under thermal stress (80–100°C).

- Degradation Analysis : Monitor hydrolysis products (e.g., HMF regeneration) via HPLC. Polar solvents accelerate acetal cleavage due to water’s nucleophilicity .

Data Contradictions and Validation

- Synthesis Yield Discrepancies : Some protocols report >80% yields using H₂SO₄, while others note <50% with heterogeneous catalysts. This highlights the need for rigorous solvent drying and inert atmospheres to prevent hydrolysis .

- Spectroscopic Assignments : Computational ¹³C NMR predictions for the acetal carbon (δ 95–100 ppm) occasionally deviate from experimental data (±3 ppm), necessitating cross-validation with DEPT-135 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.